DL-Isoleucine, N-acetyl-, methyl ester
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Overview
Description
AC-ILE-OME, also known as N-acetyl-L-isoleucine methyl ester, is a synthetic derivative of the amino acid isoleucine. It is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-ILE-OME typically involves the acetylation of L-isoleucine followed by esterification. The process can be summarized as follows:
Acetylation: L-isoleucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-isoleucine.
Esterification: The N-acetyl-L-isoleucine is then treated with methanol and a catalyst like sulfuric acid to yield N-acetyl-L-isoleucine methyl ester (AC-ILE-OME).
Industrial Production Methods
In industrial settings, the production of AC-ILE-OME may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the process, making it more cost-effective and reproducible.
Chemical Reactions Analysis
Types of Reactions
AC-ILE-OME undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-acetyl-L-isoleucine.
Amidation: The ester can react with amines to form amides.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoleucine side chain.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Amidation: Requires amines and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Produces N-acetyl-L-isoleucine.
Amidation: Forms N-acetyl-L-isoleucine amides.
Oxidation: Yields oxidized derivatives of isoleucine.
Scientific Research Applications
AC-ILE-OME has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and protein folding.
Drug Development: Investigated for its potential use in developing peptide-based therapeutics.
Material Science: Utilized in the design of novel biomaterials and nanostructures.
Mechanism of Action
The mechanism of action of AC-ILE-OME primarily involves its role as a substrate or intermediate in biochemical reactions. It interacts with enzymes and other proteins, facilitating various biochemical processes. The acetyl and ester groups enhance its stability and reactivity, making it a valuable tool in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-leucine methyl ester
- N-acetyl-L-valine methyl ester
- N-acetyl-L-phenylalanine methyl ester
Uniqueness
AC-ILE-OME is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. Compared to other N-acetyl amino acid methyl esters, AC-ILE-OME offers unique reactivity and stability, making it particularly useful in certain synthetic and biochemical applications.
Conclusion
AC-ILE-OME is a versatile compound with significant applications in peptide synthesis, biochemical research, and drug development. Its unique chemical properties and reactivity make it a valuable tool in various scientific fields.
Properties
IUPAC Name |
methyl 2-acetamido-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWQTHLAKUOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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